Gusperimus

Description

Properties

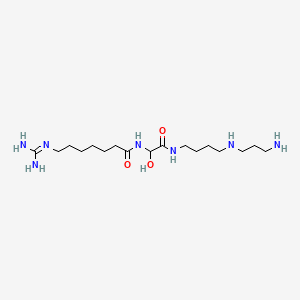

IUPAC Name |

N-[2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDINUJSAMVOPCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861078 |

Source

|

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 100 (mg/mL), 0.1N NaOH > 100 (mg/mL), 0.1N HCl > 100 (mg/mL), 95% EtOH > 100 (mg/mL), MeOH > 100 (mg/mL), DMSO > 100 (mg/mL), CHCl3 < 0.2 (mg/mL) |

Source

|

| Record name | DEOXYSPERGUALIN | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/356894%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

98629-43-7 |

Source

|

| Record name | Gusperimus | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98629-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gusperimus [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098629437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gusperimus | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12692 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gusperimus | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUSPERIMUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ0ZJ76DO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gusperimus: A Deep Dive into its T-Cell Immunosuppressive Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a unique and complex mechanism of action that distinguishes it from other commonly used immunosuppressants.[1][2][3] Initially investigated for its anti-tumor properties, its potent effects on the immune system have led to its use in treating transplant rejection and various autoimmune diseases.[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound modulates T-cell function, with a focus on key signaling pathways and cellular processes.

Core Mechanism of Action: Targeting Intracellular Signaling Cascades

The immunosuppressive effects of this compound on T-cells are not attributed to a single molecular target but rather to its ability to interfere with multiple critical intracellular signaling pathways. The primary mechanism involves its interaction with heat shock proteins, leading to the disruption of downstream signaling cascades that are essential for T-cell activation, proliferation, and effector functions.

Interaction with Heat Shock Proteins and Inhibition of NF-κB Signaling

The cornerstone of this compound's mechanism of action is its binding to the C-terminal domain of heat shock cognate 70 (Hsc70) and heat shock protein 90 (Hsp90). This interaction is pivotal as it disrupts the normal chaperone functions of these proteins, which are crucial for the stability and activity of numerous signaling molecules.

A key consequence of this interaction is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of the immune response, and its activation is a critical step in T-cell activation. In resting T-cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon T-cell receptor (TCR) stimulation, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like IL-2, which are vital for T-cell proliferation and differentiation.

This compound, by binding to Hsc70 and Hsp90, is thought to interfere with the cellular machinery responsible for IκB degradation, thereby preventing the nuclear translocation of NF-κB. This blockade of NF-κB activation is a central element of this compound-mediated immunosuppression.

Inhibition of T-Cell Proliferation and Cytokine Production

A direct consequence of NF-κB inhibition is the suppression of T-cell proliferation. This compound has been shown to inhibit IL-2-stimulated maturation of T-cells, arresting them in the S and G2/M phases of the cell cycle. Furthermore, it curtails the polarization of T-cells into IFN-gamma-secreting Th1 effector cells, thereby dampening the cellular immune response.

| Parameter | Cell Type | Condition | IC50 / Effect | Reference |

| T-cell Proliferation | Murine T-lymphocytes | IL-2 dependent | Dose-dependent inhibition | |

| T-cell Maturation | Naive CD4 T-cells | IL-2 stimulated | Inhibition of progression to S and G2/M phases | |

| Th1 Polarization | T-cells | - | Inhibition of IFN-gamma secretion |

Effects on Other Signaling Pathways

While the inhibition of the NF-κB pathway is a major component of this compound's action, evidence suggests its effects are more pleiotropic.

-

Akt Kinase Pathway: this compound has been reported to inhibit the serine/threonine kinase Akt. The Akt pathway is a critical signaling node downstream of the TCR and co-stimulatory molecules, playing a key role in T-cell survival, proliferation, and metabolism. Inhibition of Akt would therefore contribute significantly to the overall immunosuppressive effect.

-

Protein Synthesis: The drug also appears to interfere with protein synthesis through mechanisms that may be both dependent and independent of Akt inhibition.

The precise molecular interactions leading to the inhibition of these pathways are still under investigation.

Potential Involvement of Other Key T-Cell Regulatory Pathways

While direct evidence linking this compound to the modulation of the following pathways is limited in the readily available literature, their central role in T-cell function makes them plausible, yet unconfirmed, targets.

Calcineurin-NFAT Pathway

The calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway is another critical signaling axis for T-cell activation and is the target of widely used immunosuppressants like cyclosporine and tacrolimus. TCR engagement leads to an increase in intracellular calcium, which activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, allowing its translocation to the nucleus to activate gene transcription. Given this compound's broad effects on T-cell activation, it is conceivable that it may indirectly influence this pathway, although direct inhibition of calcineurin has not been reported.

AP-1 Transcription Factor

Activator protein-1 (AP-1) is a transcription factor that cooperates with NF-κB and NFAT to regulate the expression of key immune response genes, including IL-2. AP-1 activity is induced by TCR and co-stimulatory signaling. While direct studies on the effect of this compound on AP-1 activation are scarce, its interference with upstream signaling events could indirectly modulate AP-1 activity.

Importin-α-Mediated Nuclear Transport

The translocation of transcription factors like NF-κB and NFAT into the nucleus is an active process mediated by nuclear transport receptors, including importin-α. This compound's ability to inhibit the nuclear translocation of NF-κB raises the question of whether it directly interferes with the nuclear import machinery. While there is no direct evidence of this compound binding to importin-α, disruption of the interaction between cargo proteins and importins represents a potential, though speculative, mechanism of action.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound on T-cells are provided below. These are generalized protocols and may require optimization based on the specific cell type and experimental setup.

T-Cell Proliferation Assay

This assay measures the inhibitory effect of this compound on T-cell proliferation.

-

Cell Culture: Isolate primary T-cells from peripheral blood or use a T-cell line (e.g., Jurkat). Culture cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Stimulation: Activate T-cells using anti-CD3/CD28 antibodies or mitogens like phytohemagglutinin (PHA).

-

This compound Treatment: Treat the cells with a range of this compound concentrations.

-

Proliferation Measurement: After a suitable incubation period (e.g., 72 hours), assess proliferation using methods such as:

-

[³H]-thymidine incorporation: Measures DNA synthesis.

-

CFSE or CellTrace™ Violet staining: Measures cell division by dye dilution, analyzed by flow cytometry.

-

MTT or WST-1 assay: Measures metabolic activity as an indicator of cell viability and proliferation.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits T-cell proliferation by 50%.

NF-κB Nuclear Translocation Assay

This assay determines the effect of this compound on the nuclear translocation of NF-κB.

-

Cell Culture and Treatment: Culture T-cells and treat with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA/ionomycin).

-

Immunofluorescence Microscopy:

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for the p65 subunit of NF-κB.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear and cytoplasmic fluorescence intensity of NF-κB.

-

-

Western Blotting of Nuclear and Cytoplasmic Fractions:

-

Separate the nuclear and cytoplasmic fractions of the cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with antibodies against NF-κB p65 and markers for the nuclear (e.g., Lamin B1) and cytoplasmic (e.g., GAPDH) fractions to confirm the purity of the fractions.

-

Quantify the band intensities to determine the relative amounts of NF-κB in each fraction.

-

Calcineurin Activity Assay

This assay measures the direct effect of this compound on calcineurin phosphatase activity.

-

Preparation of Cell Lysates: Prepare lysates from T-cells treated with or without this compound.

-

Phosphatase Assay:

-

Use a commercially available calcineurin activity assay kit. These kits typically provide a specific phosphopeptide substrate for calcineurin.

-

Incubate the cell lysates with the substrate in the presence of calcium and calmodulin.

-

The amount of dephosphorylated substrate (and therefore released phosphate) is measured, often using a colorimetric method like the malachite green assay.

-

-

Data Analysis: Compare the calcineurin activity in this compound-treated samples to untreated controls.

AP-1 Activity Assay

This assay assesses the effect of this compound on the transcriptional activity of AP-1.

-

Reporter Gene Assay:

-

Transfect T-cells with a reporter plasmid containing an AP-1 response element upstream of a reporter gene (e.g., luciferase or GFP).

-

Treat the transfected cells with this compound and then stimulate with an AP-1 activator (e.g., PMA).

-

Measure the reporter gene expression (luciferase activity or GFP fluorescence).

-

-

Electrophoretic Mobility Shift Assay (EMSA):

-

Prepare nuclear extracts from T-cells treated with this compound and stimulated.

-

Incubate the nuclear extracts with a radiolabeled DNA probe containing the AP-1 binding site.

-

Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

-

Visualize the bands by autoradiography to determine the amount of AP-1 bound to the DNA.

-

Importin-α Binding Assay

This assay can be used to investigate if this compound directly interacts with importin-α.

-

Co-immunoprecipitation:

-

Prepare lysates from T-cells treated with this compound.

-

Incubate the lysates with an antibody against importin-α.

-

Use protein A/G beads to pull down the antibody-protein complexes.

-

Elute the bound proteins and analyze by Western blotting for the presence of this compound (if a suitable antibody is available) or for a reduction in the binding of known importin-α cargo proteins.

-

-

Surface Plasmon Resonance (SPR):

-

Immobilize purified importin-α on a sensor chip.

-

Flow different concentrations of this compound over the chip.

-

Measure the binding and dissociation rates to determine the binding affinity (KD).

-

Conclusion

This compound exerts its immunosuppressive effects on T-cells through a multifaceted mechanism of action, with the inhibition of the NF-κB signaling pathway via its interaction with Hsp90 and Hsc70 being the most well-characterized aspect. Its ability to also modulate the Akt pathway and protein synthesis further contributes to its potent immunosuppressive activity. While its direct effects on other key T-cell regulatory pathways such as calcineurin-NFAT, AP-1, and importin-α-mediated nuclear transport remain to be fully elucidated, the intricate nature of T-cell signaling suggests that these pathways may also be directly or indirectly influenced. Further research into these areas will provide a more complete understanding of this compound's mechanism of action and may pave the way for the development of more targeted and effective immunomodulatory therapies.

References

a novel immunosuppressive agent Gusperimus

An In-Depth Technical Guide to Gusperimus: A Novel Immunosuppressive Agent

Abstract

This compound, a synthetic derivative of the antibiotic spergualin, has demonstrated significant immunosuppressive properties, positioning it as a molecule of interest for the treatment of various autoimmune diseases and organ transplant rejection. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, pharmacokinetic profile, and a summary of key preclinical and clinical findings. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the scientific foundation of this promising immunosuppressive agent.

Introduction

This compound, also known as 15-deoxyspergualin (DSP), is a synthetic analog of spergualin, a natural product isolated from the bacterium Bacillus laterosporus. Its unique structure and mechanism of action differentiate it from conventional immunosuppressants like calcineurin inhibitors and mTOR inhibitors. Initially developed as an antineoplastic agent, its potent immunosuppressive effects soon became the primary focus of its clinical development. This compound has been investigated for its therapeutic potential in a range of conditions, including systemic lupus erythematosus (SLE), Wegener's granulomatosis (now known as granulomatosis with polyangiitis), and in the prevention of acute rejection in kidney transplantation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C17H37N7O3 |

| Molecular Weight | 387.52 g/mol |

| IUPAC Name | (2S)-N-[4-[(3-aminopropyl)amino]butyl]-2-[(7-guanidinoheptanoyl)amino]glycinamide |

| CAS Number | 84937-46-2 |

| PubChem CID | 65736 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Mechanism of Action

The primary immunosuppressive effect of this compound is attributed to its ability to inhibit the maturation and function of antigen-presenting cells (APCs), particularly dendritic cells (DCs), and to suppress the activation of T-cells. A key molecular target is the inhibition of the transcription factor nuclear factor-kappa B (NF-κB), a central regulator of inflammatory and immune responses.

This compound is believed to bind to the 70-kDa heat shock cognate protein (Hsc70), a molecular chaperone. The this compound-Hsc70 complex then interferes with the import of NF-κB precursor proteins (like p52) into the nucleus, thereby preventing the activation of NF-κB target genes. This blockade of NF-κB activation leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.

Furthermore, this compound has been shown to induce apoptosis in activated lymphocytes and to inhibit the differentiation of B-cells into plasma cells, thereby reducing antibody production.

Caption: this compound inhibits NF-κB activation by forming a complex with Hsc70.

Preclinical Data

In Vitro Studies

A variety of in vitro assays have been employed to characterize the immunosuppressive activity of this compound. These studies have consistently demonstrated its ability to inhibit lymphocyte proliferation and cytokine production.

Table 2: In Vitro Activity of this compound

| Assay Type | Cell Type | Stimulant | Endpoint Measured | IC50 Value (µg/mL) |

| Mixed Lymphocyte Reaction (MLR) | Human PBMCs | Allogeneic cells | 3H-Thymidine uptake | 0.01 - 0.1 |

| Mitogen-induced Proliferation | Mouse Splenocytes | Concanavalin A | 3H-Thymidine uptake | ~0.1 |

| Mitogen-induced Proliferation | Mouse Splenocytes | Lipopolysaccharide | 3H-Thymidine uptake | ~0.3 |

| IL-2 Production | Human Jurkat T-cells | PHA + PMA | ELISA | ~0.05 |

| Antibody Production | Human B-cells | Pokeweed Mitogen | ELISA | 0.1 - 1.0 |

Note: IC50 values are approximate and can vary based on specific experimental conditions.

In Vivo Animal Models

This compound has shown efficacy in various animal models of autoimmune disease and transplantation. It has been shown to prolong allograft survival in rodent and primate models of heart and kidney transplantation. In models of autoimmune diseases, such as lupus-like disease in MRL/lpr mice, this compound treatment led to a reduction in autoantibody levels and an improvement in renal function.

Clinical Development and Data

This compound has been evaluated in several clinical trials for its potential use in organ transplantation and autoimmune diseases.

Organ Transplantation

In kidney transplant recipients, this compound has been investigated as both an induction therapy and for the treatment of acute rejection. While some studies showed a potential benefit in reversing acute rejection episodes that were resistant to steroid therapy, its use has been limited by a side effect profile that includes myelosuppression.

Autoimmune Diseases

This compound has shown promise in the treatment of certain autoimmune conditions. A notable study in patients with granulomatosis with polyangiitis (Wegener's granulomatosis) demonstrated that this compound could be effective in maintaining remission.

Table 3: Summary of a Clinical Trial of this compound in Granulomatosis with Polyangiitis

| Parameter | This compound Group (n=20) | Placebo Group (n=20) |

| Primary Endpoint | ||

| Remission at 6 months | 80% | 45% |

| Secondary Endpoints | ||

| Mean Prednisone Dose | 5 mg/day | 10 mg/day |

| Relapse Rate | 15% | 50% |

| Adverse Events | ||

| Leukopenia | 25% | 5% |

| Perioral Numbness | 30% | 0% |

Pharmacokinetics

Following intravenous administration, this compound exhibits a multi-phasic elimination profile. It is primarily cleared by the kidneys.

Table 4: Pharmacokinetic Parameters of this compound in Humans (Single IV Dose)

| Parameter | Value (mean ± SD) |

| Volume of Distribution (Vd) | 0.5 ± 0.1 L/kg |

| Elimination Half-life (t½) - alpha phase | ~30 minutes |

| Elimination Half-life (t½) - beta phase | ~2-3 hours |

| Elimination Half-life (t½) - gamma phase | >30 hours |

| Total Body Clearance (CL) | 10 ± 2 L/h |

| Renal Clearance | ~80% of Total Clearance |

Key Experimental Protocols

Mixed Lymphocyte Reaction (MLR) Assay

This assay is a fundamental in vitro method to assess the immunosuppressive potential of a compound by measuring the proliferative response of lymphocytes to allogeneic stimulation.

Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors using Ficoll-Paque density gradient centrifugation. These serve as the responder and stimulator populations.

-

Stimulator Cell Inactivation: The stimulator PBMCs are treated with mitomycin C (50 µg/mL for 30 minutes) or irradiated (3000 rads) to prevent their proliferation while retaining their antigenic properties.

-

Co-culture: Responder cells (1 x 10^5) are co-cultured with an equal number of inactivated stimulator cells in 96-well round-bottom plates in a final volume of 200 µL of complete RPMI-1640 medium.

-

Drug Addition: this compound is dissolved and serially diluted to achieve final concentrations typically ranging from 0.001 to 10 µg/mL.

-

Incubation: The plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation Measurement: For the final 18 hours of incubation, 1 µCi of [3H]-thymidine is added to each well.

-

Harvesting and Analysis: Cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter. The results are expressed as counts per minute (CPM), and the 50% inhibitory concentration (IC50) is calculated.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

EMSA is used to detect the binding of NF-κB to its specific DNA consensus sequence, providing a direct measure of its activation.

Methodology:

-

Cell Treatment and Nuclear Extract Preparation: Monocytic cells (e.g., U937) are stimulated with an activating agent like TNF-α (10 ng/mL) in the presence or absence of this compound for a specified time (e.g., 30-60 minutes). Nuclear extracts are then prepared using a high-salt buffer extraction method.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') is end-labeled with [γ-32P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: The labeled probe (approx. 20,000 CPM) is incubated with the nuclear extract (5-10 µg of protein) in a binding buffer containing poly(dI-dC) to minimize non-specific binding. The reaction is typically incubated for 20-30 minutes at room temperature.

-

Electrophoresis: The DNA-protein complexes are resolved from the free probe by electrophoresis on a non-denaturing 4-6% polyacrylamide gel.

-

Visualization: The gel is dried and exposed to X-ray film or a phosphorimager screen to visualize the bands corresponding to the NF-κB-DNA complex. A reduction in the intensity of this band in this compound-treated samples indicates inhibition of NF-κB activation.

Summary and Future Directions

This compound is a potent immunosuppressive agent with a distinct mechanism of action centered on the inhibition of NF-κB activation. Its efficacy has been demonstrated in a range of preclinical models and in some clinical settings. However, its clinical utility has been hampered by a narrow therapeutic window and the risk of myelosuppression.

Future research should focus on:

-

Developing Analogs: Designing new analogs of this compound with an improved safety profile and a wider therapeutic index.

-

Combination Therapies: Investigating the synergistic effects of this compound with other immunosuppressive agents to allow for lower, less toxic doses.

-

Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to this compound therapy and to monitor its biological activity.

The unique mechanism of this compound continues to make it an important tool for understanding the complexities of the immune system and a valuable lead compound for the development of next-generation immunomodulatory therapies.

Gusperimus (15-deoxyspergualin): A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusperimus, also known as 15-deoxyspergualin, is a synthetic analog of spergualin, a natural product isolated from the bacterium Bacillus laterosporus. Initially investigated for its antitumor properties, this compound was later identified as a potent immunosuppressive agent with a unique mechanism of action. This technical guide provides an in-depth exploration of the discovery and history of this compound, its detailed mechanism of action, and a summary of its preclinical and clinical development. The information is presented through a combination of narrative text, structured data tables for quantitative analysis, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and History

The journey to the development of this compound began with the discovery of spergualin. In the early 1980s, a research group in Japan, including Hamao Umezawa and Takaaki Takeuchi, isolated spergualin from the culture broth of Bacillus laterosporus. Their initial interest was in its potential as an antitumor agent. However, subsequent studies revealed its significant immunosuppressive properties.

Recognizing the therapeutic potential of this novel immunosuppressive activity, researchers embarked on a program to synthesize analogs of spergualin with improved stability and efficacy. This effort led to the creation of 15-deoxyspergualin, now known as this compound. The synthesis of this compound was a key step in its development as a potential therapeutic agent.

Initially developed by Bristol-Myers Squibb, this compound is now manufactured and sponsored for use as an orphan drug and for clinical studies by the Japanese company Euro Nippon Kayaku[1]. It has been investigated for its utility in a variety of hyperreactive inflammatory diseases, including autoimmune disorders and the prevention of organ transplant rejection[1].

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. A general overview of one synthetic route is as follows:

-

Preparation of the Aldehyde: The synthesis begins with the BOC (tert-butyloxycarbonyl) derivative of 4-aminobutanol. This protected alcohol is oxidized using the Collins reagent to yield the corresponding aldehyde.

-

Chain Extension: The aldehyde undergoes a condensation reaction with an ylide. This ylide is generated from the reaction of 3-triphenylphosphonium propionic acid with lithium hexamethyldisilazane. This step extends the carbon chain and introduces a carboxylic acid group.

-

Amide Formation: The newly formed carboxylic acid is activated by converting it into an N-hydroxysuccinimide ester. This activated ester is then reacted with ammonia to form the corresponding amide.

-

Deprotection: The BOC protecting group is removed by acid treatment to yield a key intermediate.

-

Final Coupling and Guanidinylation: The intermediate is then coupled with another moiety containing the guanidino group to complete the synthesis of this compound.

A more recent and improved synthetic route utilizes a microwave-accelerated Ugi multi-component reaction to generate the peptoid core in a single step, significantly improving the overall yield[1].

Mechanism of Action

This compound exerts its immunosuppressive effects through a multi-faceted mechanism of action that primarily targets the activation and proliferation of lymphocytes.

Interaction with Heat Shock Protein 70 (Hsp70)

A key molecular target of this compound is the heat shock protein 70 (Hsp70). This compound binds to Hsp70, and this interaction is believed to be central to its immunosuppressive activity. This binding interferes with the proper functioning of Hsp70 as a molecular chaperone, which in turn disrupts several downstream signaling pathways crucial for immune cell activation.

Inhibition of NF-κB Signaling Pathway

One of the most significant consequences of the this compound-Hsp70 interaction is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.

In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by various signals (e.g., cytokines, antigens), a protein complex known as the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus and activate the transcription of its target genes.

This compound, through its interaction with Hsp70, is thought to interfere with the activation of the IKK complex. This prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory and immune-activating functions[2].

Inhibition of T-Cell and B-Cell Proliferation and Differentiation

The inhibition of the NF-κB pathway, along with other potential mechanisms, leads to the profound immunosuppressive effects of this compound on lymphocytes.

-

T-Cells: this compound inhibits the interleukin-2 (IL-2) stimulated maturation of T-cells, arresting them in the G0/G1 phase of the cell cycle and preventing their progression to the S and G2/M phases[1]. This antiproliferative action prevents the clonal expansion of activated T-cells. It also suppresses the differentiation of T-helper cells into pro-inflammatory Th1 cells, which are major producers of interferon-gamma (IFN-γ).

-

B-Cells: this compound has been shown to inhibit B-cell differentiation, a critical process for antibody production. This effect is particularly relevant in the context of antibody-mediated rejection in organ transplantation and in autoimmune diseases characterized by the production of autoantibodies.

Quantitative Data

The following tables summarize the quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Immunosuppressive Activity of this compound

| Assay | Cell Type/Model | Endpoint | IC50 / ED50 | Reference |

| Macrophage Proliferation | Mouse RAW-264.7 macrophages | Cell Viability (alamarBlue) | ~9-fold lower for Sq-GusNPs vs free this compound | |

| Skin Allograft Rejection | Mouse model | Graft Survival | ED50 values to be populated | To be populated |

| Lupus Model | MRL/lpr mice | Proteinuria reduction | ED50 values to be populated | To be populated |

IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; Sq-GusNPs: Squalene-Gusperimus Nanoparticles.

Table 2: Clinical Efficacy of this compound in Transplant Rejection

| Indication | Study Design | Number of Patients | Dosage Regimen | Primary Outcome | Remission Rate | Reference |

| Recurrent Renal Graft Rejection | Multicenter Clinical Trial | 34 | 40-220 mg/m² | Rejection Reversal | 79% (overall) | |

| Early Phase Acute Renal Rejection (<3 months) | Multicenter Clinical Trial | 3 (DSG alone) | 40-220 mg/m² | Remission | 100% | |

| Early Phase Acute Renal Rejection (<3 months) | Multicenter Clinical Trial | 8 (rescue use) | 40-220 mg/m² | Remission | 88% | |

| Early Phase Acute Renal Rejection (<3 months) | Multicenter Clinical Trial | 7 (combined use) | 40-220 mg/m² | Remission | 86% |

DSG: 15-deoxyspergualin (this compound)

Table 3: Clinical Efficacy of this compound in ANCA-Associated Vasculitis (AAV)

| Study | Phase | Number of Patients | Dosage Regimen | Primary Outcome | Key Findings | Reference |

| To be populated | To be populated | To be populated | To be populated | To be populated | To be populated | To be populated |

ANCA: Antineutrophil Cytoplasmic Antibody

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunosuppressive activity of this compound.

In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

Objective: To assess the inhibitory effect of this compound on T-cell proliferation in response to allogeneic stimulation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors (responder and stimulator).

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound stock solution (dissolved in sterile water or PBS).

-

Mitomycin C (for irradiating stimulator cells).

-

96-well round-bottom microtiter plates.

-

[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU).

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE/BrdU).

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from the blood of both donors using Ficoll-Paque density gradient centrifugation.

-

Preparation of Stimulator Cells: Resuspend the stimulator PBMCs at 1 x 10⁷ cells/mL in RPMI 1640. Add Mitomycin C to a final concentration of 25 µg/mL and incubate for 30 minutes at 37°C. Wash the cells three times with RPMI 1640 to remove excess Mitomycin C. Resuspend the treated stimulator cells at 2 x 10⁶ cells/mL.

-

Preparation of Responder Cells: Resuspend the responder PBMCs at 2 x 10⁶ cells/mL in RPMI 1640.

-

Assay Setup:

-

In a 96-well plate, add 50 µL of responder cells (1 x 10⁵ cells) to each well.

-

Add 50 µL of various concentrations of this compound (or vehicle control) to the wells.

-

Add 100 µL of the treated stimulator cells (2 x 10⁵ cells) to the wells.

-

Set up control wells: responder cells alone, stimulator cells alone, and responder and stimulator cells without this compound (positive control).

-

-

Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Measurement of Proliferation:

-

[³H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

CFSE/BrdU assay: If using a non-radioactive method, follow the manufacturer's instructions for cell staining and analysis by flow cytometry.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the positive control. Determine the IC50 value of this compound.

In Vivo Murine Skin Allograft Model

Objective: To evaluate the efficacy of this compound in prolonging the survival of skin allografts in mice.

Materials:

-

Two strains of mice with a major histocompatibility complex (MHC) mismatch (e.g., C57BL/6 and BALB/c).

-

This compound solution for injection (sterile).

-

Surgical instruments for skin grafting.

-

Anesthesia.

-

Bandages and wound clips.

Procedure:

-

Animal Preparation: Anesthetize both donor and recipient mice.

-

Graft Harvest: From the donor mouse, harvest a full-thickness piece of skin (approximately 1 cm²) from the tail or back.

-

Graft Bed Preparation: On the recipient mouse, create a graft bed of the same size on the dorsal flank by excising the skin.

-

Graft Placement: Place the donor skin onto the graft bed of the recipient mouse and secure it with sutures or wound clips.

-

Dressing: Apply a sterile dressing to protect the graft.

-

Treatment:

-

Divide the recipient mice into a control group (receiving vehicle) and a treatment group (receiving this compound).

-

Administer this compound or vehicle daily via intraperitoneal or subcutaneous injection, starting on the day of transplantation.

-

-

Monitoring:

-

Remove the dressing after 7 days.

-

Visually inspect the grafts daily for signs of rejection (e.g., inflammation, necrosis, eschar formation).

-

Record the day of complete graft rejection.

-

-

Data Analysis:

-

Plot Kaplan-Meier survival curves for both groups.

-

Compare the median graft survival time between the control and treatment groups using a log-rank test.

-

Conclusion

This compound represents a significant development in the field of immunosuppressive therapy. Its unique mechanism of action, centered on the inhibition of the NF-κB signaling pathway through interaction with Hsp70, distinguishes it from other commonly used immunosuppressants. Preclinical and clinical studies have demonstrated its efficacy in preventing organ transplant rejection and in treating certain autoimmune diseases. This technical guide has provided a comprehensive overview of the discovery, history, synthesis, mechanism of action, and key experimental data related to this compound, offering a valuable resource for researchers and professionals in the field of drug development. Further research into its long-term safety and efficacy, as well as its potential in other inflammatory conditions, is warranted.

References

The Immunosuppressive Mechanisms of Gusperimus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gusperimus (15-deoxyspergualin) is a potent immunosuppressive agent with a unique, multi-faceted mechanism of action that distinguishes it from calcineurin inhibitors and anti-proliferative agents. This document provides an in-depth technical overview of the two primary molecular pathways through which this compound exerts its effects: the inhibition of Nuclear Factor-kappa B (NF-κB) activation via interaction with Heat Shock Cognate Protein 70 (Hsc70), and the disruption of protein synthesis through the inhibition of eukaryotic initiation factor 5A (eIF5A) hypusination. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core mechanisms to facilitate a comprehensive understanding for research and development applications.

Core Mechanisms of Action

This compound mediates its immunosuppressive effects through at least two distinct and synergistic molecular mechanisms:

-

Inhibition of the NF-κB Pro-inflammatory Pathway: this compound binds to the constitutively expressed chaperone protein Hsc70, which has been identified as a novel interactor of the p65 subunit of NF-κB. This interaction is critical for preventing the nuclear translocation of p65, thereby blocking the transcription of numerous pro-inflammatory genes.

-

Inhibition of eIF5A Hypusination: this compound directly inhibits deoxyhypusine synthase (DHPS), a critical enzyme in the post-translational modification of eIF5A. The resulting depletion of hypusinated eIF5A impairs the translation elongation of specific mRNAs, including those encoding proteins essential for cell cycle progression and proliferation.

Mechanism I: Hsc70 Binding and NF-κB Pathway Inhibition

A primary mechanism of this compound action involves its interaction with the molecular chaperone Hsc70 (a member of the Hsp70 family) and Hsp90.[1][2] this compound binds specifically to the C-terminal EEVD regulatory domain of Hsc70.[3] This interaction has been shown to be functionally critical for inhibiting the pro-inflammatory NF-κB signaling cascade.

Studies have demonstrated that Hsc70 is a direct interaction partner of the NF-κB p65 subunit.[4][5] Pharmacological blockade of Hsc70 using this compound (also referred to as deoxyspergualin or DSG) leads to a significant decrease in the nuclear translocation of p65 upon cellular stimulation. This cytoplasmic retention of NF-κB prevents it from binding to κB sites in the promoter regions of target genes, thus downregulating the expression of inflammatory cytokines like TNF-α and interleukins, which are crucial for T-cell activation and immune response amplification.

Signaling Pathway Diagram: Hsc70-Mediated NF-κB Inhibition

Mechanism II: Inhibition of eIF5A Hypusination

A second, independent mechanism involves the disruption of a unique post-translational modification essential for the function of the eukaryotic initiation factor 5A (eIF5A). eIF5A is the only known protein to undergo hypusination, a two-step enzymatic process that converts a specific lysine residue into hypusine. This modification is critical for eIF5A's role in facilitating the translation elongation of proteins containing difficult-to-translate sequences, such as polyproline tracts.

This compound acts as a direct inhibitor of the first enzyme in this pathway, deoxyhypusine synthase (DHPS). By blocking DHPS, this compound prevents the transfer of an aminobutyl moiety from spermidine to the eIF5A precursor, thereby halting the formation of the deoxyhypusine intermediate and, consequently, mature hypusinated eIF5A. The resulting functional deficit in eIF5A leads to ribosome stalling and a reduction in the synthesis of proteins crucial for cell proliferation, contributing to the observed cell cycle arrest in T-lymphocytes.

Signaling Pathway Diagram: eIF5A Hypusination Inhibition

Effects on Immune Cell Populations

This compound exhibits broad immunosuppressive activity affecting multiple lineages of the immune system.

-

T-Lymphocytes: this compound inhibits the differentiation and proliferation of cytotoxic T-lymphocytes (CTLs). It induces a cytostatic block in the G0/G1 phase of the cell cycle, preventing activated naive CD4+ T-cells from progressing to the S phase. This is accompanied by a marked reduction in the production of key Th1 cytokines, such as IFN-γ and IL-2.

-

B-Lymphocytes: The drug inhibits the differentiation of B-cells into antibody-producing plasma cells and blocks pre-B cell development at a checkpoint controlled by the pre-B cell receptor.

-

Antigen-Presenting Cells (APCs): this compound has been shown to inhibit macrophage function, including a dose-dependent reduction in the secretion of the pro-inflammatory cytokine TNF-α.

Quantitative Data Summary

The following tables summarize key quantitative data related to the molecular interactions and cellular effects of this compound.

Table 1: Molecular Binding Affinity

| Target Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |

|---|---|---|---|---|

| Hsc70 | This compound | Affinity Capillary Electrophoresis | 4 µM |

| Hsp90 | this compound | Affinity Capillary Electrophoresis | 5 µM | |

Table 2: Cellular Inhibitory Activity

| Cell Type | Assay | Stimulus | Measured Effect | Concentration | % Inhibition | Reference |

|---|---|---|---|---|---|---|

| Mouse Macrophages (RAW-264.7) | Proliferation | - | IC50 | ~1 µg/mL | 50% | |

| Mouse Cytotoxic T-cells (CTLL-2) | Proliferation | - | Cell Proliferation | 1 µg/mL | 48.4% (at 24h) |

| Mouse Macrophages (RAW-264.7) | Cytokine Secretion | LPS | TNF-α Secretion | 1 µg/mL | 47.0% (at 48h) | |

Key Experimental Protocols

Protocol: Co-Immunoprecipitation (Co-IP) for Hsc70-p65 Interaction

This protocol is used to demonstrate the physical interaction between Hsc70 and the NF-κB p65 subunit in cells treated with or without this compound.

-

Cell Culture and Treatment: Culture relevant cells (e.g., HEK293T or neuronal cells) to ~80% confluency. Treat one group with a vehicle control and another with this compound (e.g., 1-10 µg/mL) for a predetermined time (e.g., 2-4 hours) prior to stimulation.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.

-

Lysate Preparation: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (protein extract) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

-

Immunoprecipitation:

-

Pre-clearing: (Optional but recommended) Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.

-

Antibody Incubation: Add a primary antibody against the "bait" protein (e.g., anti-p65) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.

-

Bead Capture: Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

-

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by resuspending them in 1X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the "prey" protein (e.g., anti-Hsc70). A positive band for Hsc70 in the p65-immunoprecipitated sample confirms the interaction. The intensity of this band should be reduced in the this compound-treated sample.

Experimental Workflow Diagram: Co-Immunoprecipitation

Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and demonstrate the G0/G1 arrest induced by this compound.

-

Cell Seeding and Treatment: Seed T-lymphocytes in a 6-well plate and stimulate with a mitogen (e.g., Concanavalin A or anti-CD3/CD28 beads). Concurrently, treat cells with varying concentrations of this compound or a vehicle control for 24-72 hours.

-

Cell Harvesting: Harvest cells, including any non-adherent cells in the supernatant. Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.

-

Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix cells for at least 2 hours at 4°C (or store at -20°C for longer periods).

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol. Wash twice with PBS.

-

Resuspend the cell pellet in a staining buffer containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. The RNase is crucial to prevent staining of double-stranded RNA.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a linear scale for the fluorescence channel that detects PI (e.g., FL2 or PE-Texas Red).

-

Gate on the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) plot to exclude doublets.

-

Generate a histogram of PI fluorescence intensity. The first peak represents cells in G0/G1 phase (2N DNA content), and the second, smaller peak represents cells in G2/M phase (4N DNA content). The region between these peaks represents cells in S phase.

-

Quantify the percentage of cells in each phase using cell cycle analysis software (e.g., ModFit LT, FlowJo). An accumulation of cells in the G0/G1 peak in this compound-treated samples indicates cell cycle arrest.

-

Conclusion

The immunosuppressive activity of this compound is underpinned by a sophisticated dual mechanism of action. By targeting both the Hsc70/NF-κB inflammatory signaling axis and the essential eIF5A hypusination pathway required for protein synthesis, this compound effectively halts the activation, proliferation, and effector functions of key immune cells. This technical guide provides the foundational data, protocols, and mechanistic diagrams necessary for researchers and drug developers to further investigate and harness the unique properties of this potent immunomodulatory agent.

References

- 1. Induction of circulating antagonists to IL-1 and TNF by IL-2 administration and their effects on IL-2 induced cytokine production in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymocyte proliferation induced by pre-T cell receptor signaling is maintained through polycomb gene product Bmi-1-mediated Cdkn2a repression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of the immunosuppressive activity of artemether on T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Gusperimus: A Deep Dive into its Immunomodulatory Effects on Innate and Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gusperimus, a synthetic analogue of the natural product spergualin, is an immunosuppressive agent with a unique mechanism of action that distinguishes it from other drugs in its class.[1] It has demonstrated efficacy in managing autoimmune diseases and preventing graft rejection in both preclinical and clinical settings.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on both the innate and adaptive immune systems, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Mechanism of Action

This compound exerts its immunosuppressive effects through a multi-faceted approach, primarily by interfering with key signaling pathways and cellular processes involved in immune activation. Its principal molecular actions include:

-

Inhibition of NF-κB Signaling: this compound interacts with heat shock proteins Hsc70 and Hsp90, which leads to a reduction in the nuclear translocation of the transcription factor NF-κB.[1] NF-κB is a pivotal regulator of inflammatory and immune responses, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1]

-

Inhibition of Protein Synthesis: The drug disrupts protein synthesis through at least three distinct mechanisms:

-

Down-regulation of Akt, leading to reduced p70 S6 kinase activity.

-

Binding to Hsc70, which inhibits the activation of eukaryotic initiation factor 2α (eIF2α).

-

Direct inhibition of deoxyhypusine synthase, an enzyme crucial for the activation of eukaryotic initiation factor 5A (eIF5A), a protein involved in translation elongation.

-

These molecular actions translate into a broad range of effects on various immune cell populations and their functions.

Effects on the Innate Immune System

The innate immune system provides the first line of defense against pathogens. This compound modulates the activity of key innate immune cells, thereby dampening the initial inflammatory response.

Monocytes and Macrophages

This compound significantly impacts the function of monocytes and macrophages. It has been shown to inhibit their phagocytic activity and suppress their ability to present antigens to T cells. Furthermore, it downregulates the production of pro-inflammatory cytokines by these cells.

Dendritic Cells

Dendritic cells (DCs) are critical antigen-presenting cells that bridge the innate and adaptive immune systems. This compound inhibits the function of dendritic cells, further contributing to its overall immunosuppressive effect.

Effects on the Adaptive Immune System

The adaptive immune system is responsible for antigen-specific and long-lasting immunity. This compound effectively suppresses both humoral and cell-mediated adaptive immune responses.

T Lymphocytes

This compound has profound effects on T cell function. It inhibits the proliferation of T cells in response to stimuli. This anti-proliferative effect is a key component of its immunosuppressive activity.

B Lymphocytes

This compound also targets B lymphocytes. It has been shown to inhibit the differentiation of B cells into antibody-producing plasma cells, thereby suppressing the humoral immune response.

Quantitative Data on the Immunomodulatory Effects of this compound

The following tables summarize key quantitative data from in vitro studies investigating the effects of this compound on immune cells.

| Cell Type | Parameter | Drug Formulation | IC50 Value | Reference |

| RAW-264.7 Macrophages | Metabolic Activity | Free this compound | 577.0 µM | |

| RAW-264.7 Macrophages | Metabolic Activity | Squalene-Gusperimus Nanoparticles (Sq-GusNPs) | 64.8 µM |

Table 1: Half-maximal inhibitory concentration (IC50) of this compound on Macrophage Metabolic Activity.

| Cell Type | Stimulus | Cytokine | Time Point | % Reduction (Free this compound) | % Reduction (Sq-GusNPs) | Reference |

| RAW-264.7 Macrophages | LPS | TNF-α | 24h | 15.95% | 8.98% | |

| 48h | -13.65% (increase) | 47.00% | ||||

| 72h | 15.65% | 55.59% | ||||

| 96h | 14.91% | 49.08% | ||||

| RAW-264.7 Macrophages | LPS | IL-10 | 24h | 70.26% | 55.25% | |

| 48h | 60.41% | 92.67% | ||||

| 72h | 78.52% | 89.35% | ||||

| 96h | 85.93% | 86.09% |

Table 2: Effect of this compound on Cytokine Production by Macrophages.

| Cell Type | Parameter | Time Point | % Reduction (Free this compound) | % Reduction (Sq-GusNPs) | Reference |

| CTLL-2 T Cells | Proliferation | 24h | 48.39% | 41.94% | |

| 48h | 8.83% | 30.28% | |||

| 72h | 26.26% | Not significant |

Table 3: Effect of this compound on T Cell Proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the immunomodulatory effects of this compound.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, and the inhibitory effect of a compound like this compound.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin/streptomycin.

-

Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen.

-

This compound stock solution.

-

96-well flat-bottom microplates.

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT or CFSE).

-

Cell harvester and liquid scintillation counter (for [³H]-Thymidine) or microplate reader (for non-radioactive assays).

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Plate Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.

-

Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium without this compound).

-

Stimulation: Prepare the mitogen or antigen at a 4x working concentration. Add 50 µL of the stimulus to the appropriate wells. Include an unstimulated control (medium only).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours. Add solubilization solution and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the stimulated control. Determine the IC50 value.

Mixed Lymphocyte Reaction (MLR)

The MLR assesses the T-cell response to allogeneic antigens and is a valuable tool for evaluating the efficacy of immunosuppressive drugs.

Materials:

-

PBMCs from two different healthy donors (responder and stimulator).

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin.

-

Mitomycin C or irradiation source to treat stimulator cells.

-

This compound stock solution.

-

96-well round-bottom microplates.

-

Proliferation assay reagents (as described above).

Procedure:

-

Cell Preparation: Isolate PBMCs from both donors.

-

Stimulator Cell Inactivation: Treat the stimulator PBMCs with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them to prevent their proliferation. Wash the cells thoroughly.

-

Plate Seeding: Resuspend responder and stimulator cells at 1 x 10⁶ cells/mL. Add 100 µL of responder cells (1 x 10⁵) and 100 µL of stimulator cells (1 x 10⁵) to each well of a 96-well plate.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Incubation and Proliferation Measurement: Follow steps 5-7 of the Lymphocyte Proliferation Assay protocol.

NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB signaling pathway in response to a stimulus and the inhibitory effect of compounds like this compound.

Materials:

-

A cell line stably transfected with an NF-κB reporter construct (e.g., HEK293-NF-κB-luc).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Stimulus (e.g., TNF-α or PMA).

-

This compound stock solution.

-

96-well white, clear-bottom microplates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Incubate for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Add the stimulus (e.g., TNF-α) to the wells and incubate for an additional period (e.g., 6-8 hours).

-

Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each this compound concentration compared to the stimulated control. Determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols described above.

Caption: this compound inhibits the nuclear translocation of NF-κB.

Caption: Workflow for Lymphocyte Proliferation Assay.

Caption: Workflow for Mixed Lymphocyte Reaction.

Conclusion

This compound is a potent immunosuppressive agent with a complex mechanism of action that impacts multiple facets of both the innate and adaptive immune systems. Its ability to inhibit NF-κB signaling and protein synthesis leads to the suppression of key immune cell functions, including macrophage and dendritic cell activity, as well as T and B lymphocyte proliferation and differentiation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the immunomodulatory properties of this compound and explore its therapeutic potential. The continued investigation into its precise molecular interactions and downstream effects will be crucial for optimizing its clinical application in the treatment of a range of immune-mediated disorders.

References

An In-depth Technical Guide on the Initial Investigations into Gusperimus Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gusperimus, a synthetic derivative of spergualin, is an immunosuppressive agent with a unique mechanism of action that sets it apart from calcineurin inhibitors and mTOR inhibitors.[1] Its therapeutic potential in transplant rejection and various autoimmune diseases has prompted investigations into its molecular signaling pathways. This technical guide provides a comprehensive overview of the initial findings regarding the core signaling pathways modulated by this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Signaling Pathways Modulated by this compound

Initial research into the mechanism of action of this compound has identified several key signaling pathways and molecular targets that are central to its immunosuppressive effects. These include the inhibition of NF-κB activation, modulation of the Akt signaling pathway, and interference with protein synthesis through multiple mechanisms.

Inhibition of NF-κB Signaling

A pivotal mechanism of this compound is its ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[2] this compound has been shown to interact with heat shock proteins Hsp70 and Hsp90, which is thought to play a role in reducing the translocation of NF-κB into the nucleus.[2] This inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines.

Modulation of Akt Signaling

This compound has been observed to inhibit the serine/threonine kinase Akt, a crucial node in cellular signaling that governs cell survival, proliferation, and metabolism.[2][3] By down-regulating Akt, this compound can interfere with critical cellular functions in immune cells, contributing to its overall immunosuppressive effect.

Interference with Protein Synthesis

This compound disrupts protein synthesis through at least three distinct mechanisms:

-

Down-regulation of p70 S6 Kinase: Through its inhibition of Akt, this compound reduces the activity of p70 S6 kinase, a key regulator of protein synthesis and cell growth.

-

Interaction with Hsc70: this compound binds to the heat shock cognate protein 70 (Hsc70), which inhibits the activation of eukaryotic initiation factor 2α (eIF2α), a critical step in the initiation of mRNA translation.

-

Inhibition of Deoxyhypusine Synthase: this compound directly inhibits deoxyhypusine synthase, an enzyme essential for the activation of eukaryotic initiation factor 5A (eIF5A), which is involved in translation elongation.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the interaction of this compound with its molecular targets and its effects on cytokine production.

| Target | Parameter | Value | Cell/System |

| Hsc70 | Kd | 4 µM | In vitro |

| Hsp90 | Kd | 5 µM | In vitro |

Table 1: Binding Affinities of this compound (DSG) to Heat Shock Proteins.

| Cytokine | Effect | Cell Type | Notes |

| TNF-α | Inhibition | Macrophages | A nanoparticle formulation of this compound demonstrated a 9-fold lower IC50 compared to the free drug. |

| IL-10 | Inhibition | Macrophages | A nanoparticle formulation of this compound demonstrated a 9-fold lower IC50 compared to the free drug. |

Table 2: Effect of this compound on Cytokine Production.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of protocols for key experiments used to investigate the signaling pathways of this compound.

Western Blot Analysis of Akt Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation status of Akt in a relevant cell line (e.g., Jurkat T-cells).

1. Cell Culture and Treatment:

-

Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Seed cells at a density of 1 x 106 cells/mL in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

Stimulate cells with a suitable agonist (e.g., 10 µg/mL phytohemagglutinin (PHA) for 15-30 minutes) to induce Akt phosphorylation.

2. Cell Lysis:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. Densitometric Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the phospho-Akt signal to the total Akt signal to determine the relative phosphorylation level.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB in response to this compound treatment.

1. Cell Culture and Transfection:

-

Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent (e.g., Lipofectamine 2000).

2. Treatment and Stimulation:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

After a pre-incubation period (e.g., 1 hour), stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.

3. Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as a percentage of the activity in the stimulated, vehicle-treated control.

-

Calculate the IC50 value from the dose-response curve.

Hsc70 Immunoprecipitation and Binding Assay

This protocol aims to confirm the interaction between this compound and Hsc70 in cells.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., Jurkat T-cells) and treat with this compound or vehicle control as described in the Western blot protocol.

2. Cell Lysis:

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors.

3. Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Hsc70 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads three to five times with lysis buffer.

4. Elution and Western Blotting:

-

Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting as described previously, using an antibody that recognizes this compound or a tagged version of the drug if available. Alternatively, competitive binding assays with a known Hsc70 ligand can be performed.

Deoxyhypusine Synthase (DHS) Activity Assay

This assay measures the enzymatic activity of DHS in the presence of this compound.

1. Reaction Mixture:

-

Prepare a reaction mixture containing recombinant human DHS, the substrate eIF5A, and the co-substrate [³H]-spermidine in an appropriate buffer (e.g., 100 mM glycine-NaOH, pH 9.2).

2. Inhibition Assay:

-

Add varying concentrations of this compound or a known DHS inhibitor (as a positive control) to the reaction mixture.

-

Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 60 minutes).

3. Detection of Deoxyhypusinated eIF5A:

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.

-

Collect the protein precipitate on a filter membrane.

-

Wash the filter extensively to remove unincorporated [³H]-spermidine.

-

Measure the radioactivity retained on the filter using a scintillation counter. This radioactivity corresponds to the amount of deoxyhypusinated eIF5A formed.

4. Data Analysis:

-

Calculate the percentage of DHS inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.

Caption: Overview of this compound signaling pathways.

Caption: General workflow for Western blot analysis.

Caption: Workflow for NF-κB reporter gene assay.

Conclusion and Future Directions

The initial investigations into the signaling pathways of this compound have revealed a multi-faceted mechanism of action that contributes to its immunosuppressive properties. The inhibition of NF-κB, modulation of Akt signaling, and interference with protein synthesis at multiple levels provide a strong foundation for understanding its therapeutic effects. However, further research is required to fully elucidate the intricate details of these pathways. Specifically, obtaining precise IC50 values for the inhibition of NF-κB activation and Akt phosphorylation by free this compound is a critical next step. Moreover, detailed dose-response studies on the inhibition of a wider range of cytokines in various immune cell types will provide a more comprehensive picture of its immunomodulatory profile. The development of more specific experimental protocols tailored to this compound will be instrumental in advancing our knowledge and will be crucial for the rational design of future clinical trials and the development of next-generation immunosuppressive therapies.

References

An In-depth Technical Guide on the Core Chemical Properties and Structure of Gusperimus

Gusperimus is an immunosuppressive agent and a synthetic derivative of spergualin, a metabolite produced by the bacterium Bacillus laterosporus.[1] It has been investigated for its potential in treating various autoimmune diseases and preventing organ transplant rejection.[2] This guide provides a detailed overview of its fundamental chemical properties, structure, and mechanism of action for researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

This compound is a hydrophilic molecule with several basic nitrogen centers, contributing to its solubility in aqueous solutions.[3][4] Its stability is a crucial consideration for its formulation and administration.[3]

| Property | Value |

| Molecular Formula | C₁₇H₃₇N₇O₃ |

| Molecular Weight | 387.53 g/mol |

| IUPAC Name | N-[(1S)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide |

| Synonyms | 15-deoxyspergualin, (+-)-15-Deoxyspergualin, Spanidin |